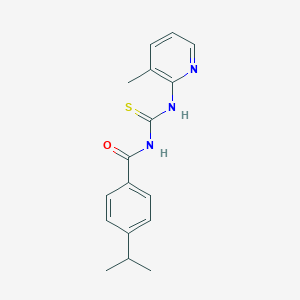
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPY is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea is based on its ability to bind to specific targets, including enzymes, receptors, and proteins. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in cognitive function. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to bind to β-amyloid peptide, a protein that is implicated in the pathogenesis of Alzheimer's disease, and to modulate its aggregation and toxicity.
Biochemical and Physiological Effects
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects, depending on the target it binds to. Inhibition of acetylcholinesterase by N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can increase the levels of acetylcholine in the brain, which can improve cognitive function. Binding of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea to β-amyloid peptide can prevent its aggregation and neurotoxicity, which can reduce the progression of Alzheimer's disease. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to have anticancer activity, by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines.
実験室実験の利点と制限
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for lab experiments, including its high purity, stability, and specificity for different targets. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can be used in different assays, including enzymatic assays, binding assays, and fluorescence microscopy. However, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea, including the development of novel N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea derivatives with improved pharmacokinetic properties and target selectivity. The use of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders is also an area of active research. The investigation of the molecular mechanisms underlying the anticancer activity of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can lead to the development of new cancer therapies. The application of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea in neuroscience research can provide new insights into the role of neurotransmitters in brain function and dysfunction.
合成法
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can be synthesized using different methods, including the reaction of 4-isopropylbenzoyl isothiocyanate with 3-methyl-2-pyridinylamine, or the reaction of 4-isopropylbenzoyl chloride with thiourea and 3-methyl-2-pyridinylamine. The synthesis of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been optimized to achieve high yields and purity, and various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have been used to characterize the compound.
科学的研究の応用
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In biochemistry, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been used as a probe to study the binding properties of different proteins, including acetylcholinesterase and β-amyloid peptide. In neuroscience, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been used as a fluorescent marker to study the distribution and dynamics of different neurotransmitter systems in the brain.
特性
分子式 |
C17H19N3OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
N-[(3-methylpyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)13-6-8-14(9-7-13)16(21)20-17(22)19-15-12(3)5-4-10-18-15/h4-11H,1-3H3,(H2,18,19,20,21,22) |
InChIキー |
MZLHGHWXHNPFEN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251584.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251587.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251588.png)
![5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B251589.png)
![N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B251590.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251592.png)

![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251595.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251596.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)

![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
![2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)